ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This particular compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group, enhancing its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with ethyl diazoacetate under controlled conditions. The reaction is facilitated by catalysts such as trifluoromethanesulfonic anhydride and a mixture of 2-chloropyridine and 2,6-dichloropyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in developing new antibacterial drugs.
Industry: The compound’s unique chemical properties are explored for applications in materials science and catalysis
Mechanism of Action
The mechanism of action of ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone derivative with potent antibacterial activity.
Levofloxacin: Known for its broad-spectrum antibacterial properties.
Moxifloxacin: A fourth-generation quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: ETHYL 6-(CHLORODIFLUOROMETHOXY)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is unique due to its chlorodifluoromethoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural feature may enhance its efficacy and reduce the likelihood of bacterial resistance .
Properties
IUPAC Name |
ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJKOHGDKUUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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